molecular formula C8H11NNaO3S+ B13997720 Sodium;3-(dimethylamino)benzenesulfonic acid CAS No. 5437-65-0

Sodium;3-(dimethylamino)benzenesulfonic acid

Cat. No.: B13997720
CAS No.: 5437-65-0
M. Wt: 224.23 g/mol
InChI Key: RPHORBROIXFYBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;3-(dimethylamino)benzenesulfonic acid typically involves the diazotization of 3-(dimethylamino)aniline followed by coupling with benzenesulfonic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst .

Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Sodium;3-(dimethylamino)benzenesulfonic acid as a pH indicator involves the protonation and deprotonation of the dimethylamino group. In acidic conditions, the compound is protonated, leading to a red color. In basic conditions, it is deprotonated, resulting in a yellow color . The molecular targets are the hydrogen ions (H+) in the solution, and the pathway involves the reversible protonation and deprotonation of the compound .

Properties

CAS No.

5437-65-0

Molecular Formula

C8H11NNaO3S+

Molecular Weight

224.23 g/mol

IUPAC Name

sodium;3-(dimethylamino)benzenesulfonic acid

InChI

InChI=1S/C8H11NO3S.Na/c1-9(2)7-4-3-5-8(6-7)13(10,11)12;/h3-6H,1-2H3,(H,10,11,12);/q;+1

InChI Key

RPHORBROIXFYBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)S(=O)(=O)O.[Na+]

Origin of Product

United States

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